N-(2,4-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}hydrazinecarbothioamide
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Overview
Description
“N-(2,4-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}hydrazinecarbothioamide” is a complex organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by its unique structure, which includes multiple aromatic rings, a trifluoromethyl group, and a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,4-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}hydrazinecarbothioamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the trifluoromethyl group and the aromatic rings. The final step usually involves the formation of the hydrazinecarbothioamide moiety under specific reaction conditions, such as the use of hydrazine hydrate and carbon disulfide in the presence of a base.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
“N-(2,4-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}hydrazinecarbothioamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, “N-(2,4-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}hydrazinecarbothioamide” may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(2,4-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}hydrazinecarbothioamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other hydrazinecarbothioamides or pyrazolo[1,5-a]pyrimidine derivatives with different substituents. Examples include:
- N-(2,4-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}hydrazinecarbothioamide
- N-(2,4-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}hydrazinecarbothioamide
Uniqueness
The uniqueness of “N-(2,4-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}hydrazinecarbothioamide” lies in its specific combination of substituents, which may confer unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C25H27F3N6OS |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]thiourea |
InChI |
InChI=1S/C25H27F3N6OS/c1-13-5-8-18(16(4)9-13)30-24(36)32-31-23(35)20-12-22-29-19(17-7-6-14(2)15(3)10-17)11-21(25(26,27)28)34(22)33-20/h5-10,12,19,21,29H,11H2,1-4H3,(H,31,35)(H2,30,32,36) |
InChI Key |
AGUBKZSRNPFQBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NNC(=O)C2=NN3C(CC(NC3=C2)C4=CC(=C(C=C4)C)C)C(F)(F)F)C |
Origin of Product |
United States |
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